

# **Vegfr-2-IN-15: A Technical Guide for Researchers**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Vegfr-2-IN-15**, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document consolidates key chemical properties, biological activities, and relevant experimental methodologies to support ongoing research and development in the fields of oncology and angiogenesis.

### **Chemical Properties and Structure**

**Vegfr-2-IN-15**, also identified as VEGF Receptor 2 Kinase Inhibitor II, is a small molecule inhibitor belonging to the indolin-2-one class of compounds. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                               | Source  |  |
|-------------------|-------------------------------------------------------------------------------------|---------|--|
| IUPAC Name        | (3Z)-5-bromo-3-(4,5,6,7-<br>tetrahydro-1H-indol-2-<br>ylmethylidene)-1H-indol-2-one | PubChem |  |
| CAS Number        | 288144-20-7                                                                         | PubChem |  |
| Molecular Formula | C17H15BrN2O                                                                         | PubChem |  |
| Molecular Weight  | 343.2 g/mol                                                                         | PubChem |  |
| SMILES            | C1CCC2=C(C1)C=C(N2)/C=C/<br>3/C4=C(C=CC(=C4)Br)NC3=O                                | PubChem |  |
| Synonyms          | VEGF Receptor 2 Kinase<br>Inhibitor II, Vegfr-2 inhii                               | PubChem |  |

## **Biological Activity**

**Vegfr-2-IN-15** is a cell-permeable and reversible inhibitor of the VEGFR-2 tyrosine kinase. It acts as an ATP-competitive inhibitor. The inhibitory activity of this compound against various kinases has been characterized, highlighting its potency for VEGFR-2.

| Target                              | IC <sub>50</sub> (nM) | Cell-Based Assay                          | Source     |
|-------------------------------------|-----------------------|-------------------------------------------|------------|
| VEGFR-2 (KDR/Flk-1)                 | 70                    | -                                         | Calbiochem |
| PDGF-Rβ                             | 920                   | -                                         | Calbiochem |
| c-Src                               | 4920                  | -                                         | Calbiochem |
| FGF-R1                              | 13300                 | -                                         | Calbiochem |
| VEGF-induced<br>HUVEC Proliferation | 110                   | Human Umbilical Vein<br>Endothelial Cells | Calbiochem |
| PDGF-induced<br>HUVEC Proliferation | 2010                  | Human Umbilical Vein<br>Endothelial Cells | Calbiochem |

# **Mechanism of Action and Signaling Pathway**







VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. **Vegfr-2-IN-15** inhibits the initial step of this cascade by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by **Vegfr-2-IN-15**.





Click to download full resolution via product page

VEGFR-2 signaling pathway and inhibition by Vegfr-2-IN-15.



## **Experimental Protocols**

Detailed experimental protocols are crucial for the accurate evaluation of kinase inhibitors. Below are representative methodologies for a VEGFR-2 kinase assay and a HUVEC proliferation assay.

Note: The following protocols are generalized and may require optimization for specific experimental conditions.

### In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.





Click to download full resolution via product page

Workflow for a typical in vitro VEGFR-2 kinase assay.



#### Methodology:

- Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare stock solutions of recombinant human VEGFR-2 kinase domain, ATP, and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).
- Compound Preparation: Serially dilute Vegfr-2-IN-15 in DMSO and then in the reaction buffer to the desired final concentrations.
- Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of a 96-well plate.
- Enzyme Addition: Add the diluted VEGFR-2 enzyme to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
- Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and quantify the amount of ATP remaining or the amount of phosphorylated substrate. A common method is to use a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
- Data Analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percent inhibition for each compound concentration and to determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

### **HUVEC Proliferation Assay**

This cell-based assay assesses the effect of an inhibitor on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

#### Methodology:

 Cell Culture: Culture HUVECs in endothelial growth medium (EGM) supplemented with growth factors.



- Cell Seeding: Seed the HUVECs into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Starvation: Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 1% FBS) and incubate for several hours to synchronize the cells.
- Treatment: Treat the cells with serial dilutions of Vegfr-2-IN-15 in the presence of a proangiogenic stimulus, such as VEGF-A (e.g., 10 ng/mL). Include appropriate controls (vehicle control, VEGF-A alone).
- Incubation: Incubate the cells for a period of 48-72 hours.
- Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:
  - MTT Assay: Add MTT solution to each well, incubate to allow for formazan crystal formation, and then solubilize the crystals with a solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm).
  - BrdU Incorporation Assay: Add BrdU to the cells during the final hours of incubation. After fixation and permeabilization, detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme and a colorimetric substrate.
- Data Analysis: Calculate the percentage of proliferation inhibition relative to the VEGF-Astimulated control and determine the IC₅₀ value.

### Conclusion

**Vegfr-2-IN-15** is a valuable tool for studying the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its well-characterized chemical and biological properties, combined with established experimental protocols, provide a solid foundation for further research in this critical area of drug discovery.

 To cite this document: BenchChem. [Vegfr-2-IN-15: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413967#vegfr-2-in-15-structure-and-chemical-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com